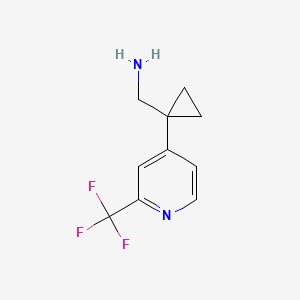

(1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine

Beschreibung

(1-(2-(Trifluoromethyl)pyridin-4-yl)cyclopropyl)methanamine is a cyclopropane-containing compound featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and a methanamine (-CH₂NH₂) moiety attached to the cyclopropane core.

Eigenschaften

Molekularformel |

C10H11F3N2 |

|---|---|

Molekulargewicht |

216.20 g/mol |

IUPAC-Name |

[1-[2-(trifluoromethyl)pyridin-4-yl]cyclopropyl]methanamine |

InChI |

InChI=1S/C10H11F3N2/c11-10(12,13)8-5-7(1-4-15-8)9(6-14)2-3-9/h1,4-5H,2-3,6,14H2 |

InChI-Schlüssel |

ZWOAVYNXLBRVOG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1(CN)C2=CC(=NC=C2)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of 2-chloropyridine with trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(1-(2-(Trifluormethyl)pyridin-4-YL)cyclopropyl)methanamin hat verschiedene wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Es wird als Baustein für die Synthese von pharmazeutischen Verbindungen verwendet, insbesondere solchen, die auf neurologische und entzündliche Erkrankungen abzielen.

Materialwissenschaften: Die Verbindung wird auf ihr Potenzial untersucht, fortschrittliche Materialien mit einzigartigen elektronischen und optischen Eigenschaften zu schaffen.

Biologische Studien: Es dient als Sonde in biochemischen Assays, um Enzym-Interaktionen und Rezeptorbindung zu untersuchen.

Industrielle Anwendungen: Die Verbindung wird bei der Entwicklung von Agrochemikalien und Spezialchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (1-(2-(Trifluormethyl)pyridin-4-YL)cyclopropyl)methanamin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Trifluormethylgruppe erhöht die Lipophilie und metabolische Stabilität der Verbindung, wodurch sie biologische Pfade effektiv modulieren kann. Der Cyclopropylmethanamin-Rest kann mit aktiven Zentren von Enzymen interagieren, was zu einer Hemmung oder Aktivierung der Enzymaktivität führt.

Wissenschaftliche Forschungsanwendungen

(1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of (1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The cyclopropylmethanamine moiety can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

Several analogs share the cyclopropylmethanamine-pyridine scaffold but differ in substituents, which critically influence physicochemical and pharmacological properties:

Key Observations :

Physicochemical Properties and Stability

- Mass Spectrometry Data : An analog from (C₂₇H₄₀F₃N₃O₃) exhibits a molecular ion peak at m/z 512.2, consistent with calculated values, suggesting reliable synthetic characterization methods .

- Salt vs. Free Base : The dihydrochloride form () likely improves stability and solubility compared to the free amine .

Biologische Aktivität

The compound (1-(2-(trifluoromethyl)pyridin-4-yl)cyclopropyl)methanamine is a secondary amine characterized by its unique structural features, including a cyclopropyl ring and a trifluoromethyl-substituted pyridine moiety. This structure contributes to its distinct biological activities, making it a subject of interest in pharmacological research.

- Molecular Formula : CHFN

- Molecular Weight : 216.203 g/mol

- CAS Number : 1060811-06-4

The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve bioavailability and influence the compound's interactions with biological targets .

Biological Activity Overview

Research indicates that (1-(2-(trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine may exhibit various pharmacological effects, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, with investigations into its effects on cell proliferation and apoptosis.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which is crucial for drug development.

Anticancer Activity

In vitro studies have shown that compounds similar to (1-(2-(trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- IC Values :

Flow cytometry analyses revealed that these compounds can induce cell cycle arrest at the G1 phase and trigger apoptosis through increased caspase-3/7 activity, indicating a potential mechanism for their anticancer effects .

Interaction Studies

Molecular docking studies have been employed to evaluate the binding affinity of (1-(2-(trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine to various biological targets. These studies utilize techniques such as:

- Surface Plasmon Resonance (SPR) : To assess real-time interactions between the compound and target proteins.

- Computational Methods : Utilizing software like PASS to predict pharmacological effects based on structural similarities with known bioactive compounds.

Comparative Analysis with Similar Compounds

A comparison of (1-(2-(trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine with structurally related compounds highlights its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methylpyridine | Methyl group on pyridine | Used in organic synthesis |

| 4-Trifluoromethylpyridine | Trifluoromethyl group on pyridine | Exhibits strong electron-withdrawing effects |

| Cyclopropylamine | Cyclopropyl ring with an amine | Known for its reactivity in nucleophilic reactions |

This table underscores the potential for enhanced biological activity due to the trifluoromethyl substituent and cyclopropyl structure present in (1-(2-(trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.